molecular formula C19H13N5 B14386304 N-(4-Azidophenyl)-9-acridinamine CAS No. 89873-24-5

N-(4-Azidophenyl)-9-acridinamine

Katalognummer: B14386304
CAS-Nummer: 89873-24-5
Molekulargewicht: 311.3 g/mol
InChI-Schlüssel: NSBUPCKUCOQNMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Azidophenyl)-9-acridinamine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features an azido group attached to a phenyl ring, which is further connected to an acridinamine moiety. The presence of the azido group makes it a versatile intermediate in organic synthesis, particularly in click chemistry and photochemical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Azidophenyl)-9-acridinamine typically involves the introduction of the azido group to a phenyl ring followed by its attachment to the acridinamine structure. One common method involves the diazotization of 4-aminophenylamine followed by azidation to form 4-azidophenylamine. This intermediate is then reacted with 9-chloroacridine under suitable conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving controlled reaction conditions and purification steps such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Azidophenyl)-9-acridinamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-(4-Azidophenyl)-9-acridinamine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(4-Azidophenyl)-9-acridinamine involves its ability to undergo click reactions, forming stable triazole linkages. The azido group acts as a reactive site, allowing the compound to interact with various molecular targets. In biological applications, the compound’s fluorescent properties are exploited for imaging and labeling, where it binds to specific biomolecules and emits light upon excitation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its combination of the azido group and acridinamine structure, which imparts distinct photochemical and fluorescent properties. This makes it particularly valuable in applications requiring high photostability and specific molecular interactions .

Eigenschaften

CAS-Nummer

89873-24-5

Molekularformel

C19H13N5

Molekulargewicht

311.3 g/mol

IUPAC-Name

N-(4-azidophenyl)acridin-9-amine

InChI

InChI=1S/C19H13N5/c20-24-23-14-11-9-13(10-12-14)21-19-15-5-1-3-7-17(15)22-18-8-4-2-6-16(18)19/h1-12H,(H,21,22)

InChI-Schlüssel

NSBUPCKUCOQNMX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)N=[N+]=[N-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.